1-(4-BENZYLPIPERAZINO)-2-(2-FLUOROPHENOXY)-1-ETHANONE
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Overview
Description
1-(4-BENZYLPIPERAZINO)-2-(2-FLUOROPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BENZYLPIPERAZINO)-2-(2-FLUOROPHENOXY)-1-ETHANONE typically involves the reaction of 4-benzylpiperazine with 2-fluorophenol in the presence of a suitable catalyst. The reaction conditions may include:
Solvent: Common solvents used in such reactions include ethanol, methanol, or dichloromethane.
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-BENZYLPIPERAZINO)-2-(2-FLUOROPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-BENZYLPIPERAZINO)-2-(2-FLUOROPHENOXY)-1-ETHANONE has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-BENZYLPIPERAZINO)-2-(2-FLUOROPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-BENZYLPIPERAZINO)-2-(2-CHLOROPHENOXY)-1-ETHANONE
- 1-(4-BENZYLPIPERAZINO)-2-(2-BROMOPHENOXY)-1-ETHANONE
- 1-(4-BENZYLPIPERAZINO)-2-(2-METHOXYPHENOXY)-1-ETHANONE
Uniqueness
1-(4-BENZYLPIPERAZINO)-2-(2-FLUOROPHENOXY)-1-ETHANONE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them more effective in certain applications.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(2-fluorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c20-17-8-4-5-9-18(17)24-15-19(23)22-12-10-21(11-13-22)14-16-6-2-1-3-7-16/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARZEOLGHHDJMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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